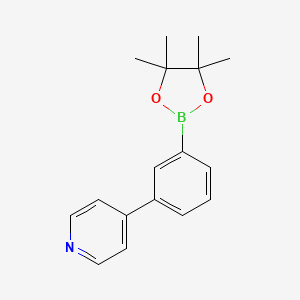

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Descripción general

Descripción

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a halogenated pyridine derivative and a boronic ester derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation also enhances the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Halogenated phenylpyridine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Overview : This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Key Applications :

- Pharmaceutical Development : Utilized in synthesizing biologically active compounds.

- Agrochemical Production : Employed in creating pesticides and herbicides.

Case Study :

A study demonstrated its effectiveness in synthesizing a novel class of anti-cancer agents. The compound was used as a key intermediate in the synthesis pathway, showcasing its utility in medicinal chemistry .

Fluorescent Probes

Overview : 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is instrumental in creating fluorescent probes for biological imaging.

Key Applications :

- Cellular Imaging : Enables real-time visualization of cellular processes.

- Drug Discovery : Facilitates the identification of new drug candidates by tracking biological interactions.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | >0.8 |

| Stability | High at physiological pH |

Material Science

Overview : The compound plays a vital role in developing advanced materials, including polymers and nanomaterials.

Key Applications :

- Conductive Polymers : Enhances electrical conductivity and mechanical strength.

- Nanocomposites : Used to improve the properties of nanomaterials for various applications.

Case Study :

Research has shown that incorporating this compound into polymer matrices significantly improves their tensile strength and thermal stability .

Chemical Sensors

Overview : This compound is integrated into chemical sensors for environmental monitoring.

Key Applications :

- Pollutant Detection : Effective in detecting environmental pollutants such as heavy metals and organic compounds.

- Water Quality Monitoring : Provides reliable methods for assessing water quality.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time |

|---|---|---|

| Heavy Metal Sensor | 0.1 ppm | <5 minutes |

| Organic Compound Sensor | 0.05 ppm | <10 minutes |

Medicinal Chemistry

Overview : The compound is pivotal in designing new therapeutic agents targeting specific biological pathways.

Key Applications :

- Targeted Therapy Design : Assists in developing drugs with fewer side effects.

- Biological Pathway Modulation : Used to influence specific cellular pathways for therapeutic benefits.

Mecanismo De Acción

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine involves its ability to act as a ligand in coordination chemistry. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic processes. The pyridine ring can coordinate with metal centers, enhancing the compound’s reactivity and stability in catalytic cycles .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is unique due to the presence of both a pyridine ring and a boronic ester group, which confer distinct reactivity and coordination properties. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and in catalytic applications .

Actividad Biológica

The compound 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boron-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyridine ring substituted with a phenyl group that contains a dioxaborolane moiety. The presence of boron in its structure is significant as boron compounds often exhibit unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with boron-containing structures can interact with various biological targets. The following mechanisms are noted:

- Enzyme Inhibition : Boron compounds have been shown to inhibit specific enzymes that play crucial roles in cellular signaling and metabolic pathways. For instance, they can act as inhibitors of kinases involved in cancer progression and neurodegenerative diseases .

- Antioxidant Properties : Studies have demonstrated that certain derivatives of boron compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

A notable study evaluated the compound's effect on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .

Neuroprotective Effects

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to couple with halogenated pyridine derivatives. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions, as described in foundational cross-coupling methodologies .

- Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to remove Pd residues, achieving >95% purity .

- Yield optimization : Adjust stoichiometry of boron reagent to halide (1.2:1 molar ratio) and use degassed solvents to minimize side reactions.

Q. What analytical techniques are critical for characterizing this boronic ester compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 276.1897 g/mol for related analogs) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by GC) .

Q. How should this compound be stored to maintain stability?

- Storage conditions : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the boronic ester .

- Handling precautions : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to moisture (humidity <30%) .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence Suzuki-Miyaura coupling efficiency?

Electron-withdrawing groups (e.g., –CF₃) on pyridine reduce reactivity due to decreased electron density at the coupling site. For example:

- Meta-substituted pyridines : Show slower coupling kinetics compared to para-substituted analogs, as steric hindrance and electronic effects modulate Pd insertion .

- Quantitative analysis : Use DFT calculations to map Hammett parameters (σ) of substituents against reaction rates .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies often arise from catalyst loading or substrate purity :

- Case study : A Pd-catalyzed coupling with 3-iodopyridine yielded 27% product when using Pd(OAc)₂, but increased to 52% with PdCl₂(dppf) .

- Troubleshooting :

Q. How can byproducts from incomplete coupling reactions be identified and minimized?

- Byproduct profiling : Use LC-MS to detect homocoupling (e.g., biphenyl derivatives) or protodeboronation products.

- Mitigation :

Q. What role does the boronic ester play in photophysical applications?

In organic electronics , the boronic ester acts as a π-conjugation linker, enhancing charge transport in materials like OLED emitters. For example:

- Thermally activated delayed fluorescence (TADF) : Derivatives with pyridine-boronate motifs exhibit λem = 450–500 nm and ΦPL > 80% in doped films .

Q. Methodological Considerations

Q. How to design experiments assessing hydrolytic stability of the boronic ester under physiological conditions?

- Protocol :

Q. What computational tools predict reactivity trends for derivatives of this compound?

Propiedades

IUPAC Name |

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-14(12-15)13-8-10-19-11-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGKWVBDXOXURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725906 | |

| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009033-83-3 | |

| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.